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Compound of Interest

Compound Name: JNJ-4355

cat. No.: B12394187

MCL-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic effector
proteins, primarily BAK, and BH3-only proteins like BIM and NOXA. This action prevents the
formation of mitochondrial outer membrane pores, a critical step in the intrinsic apoptosis
pathway.[1][3][4] Selective MCL-1 inhibitors, acting as BH3 mimetics, bind to the BH3-binding
groove of MCL-1 with high affinity, displacing the pro-apoptotic proteins and triggering caspase-
dependent cell death.[3][5]
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Caption: MCL-1's role in the intrinsic apoptosis pathway and inhibitor action.

Comparative Data Presentation

© 2025 BenchChem. All rights reserved.

2/11

Tech Support


https://www.benchchem.com/product/b12394187?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

The performance of INJ-4355 is benchmarked against other clinical-stage MCL-1 inhibitors,
AZD5991 and AMG-176.

Table 1: Biochemical Potency and Selectivity

This table summarizes the binding affinity (Ki) of the inhibitors for MCL-1 and their selectivity
against other key BCL-2 family members. High potency and selectivity are crucial for

minimizing off-target effects.

MCL-1 Ki BCL-2 Ki BCL-xL Ki BFL-1 Ki Selectivity
Compound
(nM) (uM) (UM) (UM) vs BCL-xL
0.018[4][6][7] > 277,000-
JNJ-4355 > 3.75[9] > 5[9][10] > 5[9]
[8] fold
AMG-176 0.13[11]
> 8,000-
AZD5991 0.20[12] 6.8[12] 18[12] 12[12]
fold[5]

Data compiled from multiple sources. "-" indicates data not readily available in the searched
literature.

Table 2: Cellular Activity in Hematological Malignancies

This table presents the cellular potency (AC50/EC50) of the inhibitors in inducing apoptosis in
relevant cancer cell lines and patient-derived samples.
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Compound

Cell Line | Sample

Assay Type

Potency (nM)

JNJ-4355

MOLP-8 (Multiple

Myeloma)

Apoptosis (AC50)

8.7[4]

MOLP-8 (Multiple

Caspase-Glo (AC50) 12[9]

Myeloma)

AML Patient Samples Cell Killing (AC50) 0.29 - 75[4]

AMG-176 Primary CLL Cells Cell Death Effective at 300 nM
MOLP-8 (Multiple

AZD5991 Caspase (EC50) 33[13]

Myeloma)

MV4:11 (AML)

Caspase (EC50)

24[13]

Table 3: In Vivo Efficacy in Xenograft Models

This table highlights the anti-tumor activity of the inhibitors in preclinical animal models.

Compound Xenograft Model Dosing Key Outcome
MOLP-8 (Multiple 10 mg/kg, single IV Complete tumor
JNJ-4355 ( P %9, Sing P .
Myeloma) dose regression[1][6][10]
Confirmed MCL-
MOLM-13 (AML) IV bolus 1:BAK complex
disruption[4][10]
Synergistic activity
AMG-176 AML Models Oral ]
with venetoclax[14]
i Complete tumor
AZD5991 MM & AML Models Single IV dose

regression[15][16]

Experimental Methodologies

Detailed protocols are essential for reproducing and comparing experimental findings. Below

are summaries of methodologies commonly used to evaluate MCL-1 inhibitors.
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Biochemical Binding Affinity Assays (e.g., FRET)

o Objective: To determine the binding affinity and selectivity of the inhibitor for MCL-1 protein
versus other BCL-2 family members.

e Principle: Fluorescence Resonance Energy Transfer (FRET) assays measure the proximity
of two fluorescently labeled molecules. A fluorescently tagged BH3 peptide (e.g., BIM-BH3)
is incubated with a fluorescently tagged MCL-1 protein. In the absence of an inhibitor, the
peptide binds MCL-1, bringing the fluorophores close and generating a FRET signal. The
inhibitor competes with the peptide for binding to MCL-1, disrupting the FRET signal in a
concentration-dependent manner.

e Protocol Summary:

[e]

Recombinant human MCL-1, BCL-2, and BCL-xL proteins are purified.

o

A fluorescently labeled BH3 peptide is used as a probe.

[¢]

The inhibitor is serially diluted and incubated with the protein and peptide probe in a
microplate.

[¢]

The FRET signal is measured using a plate reader.

IC50 values are calculated from the dose-response curves and converted to Ki values.

[¢]

Cellular Apoptosis Assays (e.g., Caspase-Glo)

» Objective: To measure the induction of apoptosis in cancer cells upon treatment with the
inhibitor.

e Principle: The Caspase-Glo 3/7 assay measures the activity of caspases 3 and 7, key
executioners of apoptosis. The assay provides a luminogenic substrate that is cleaved by
active caspases, generating a light signal proportional to the amount of caspase activity.

e Protocol Summary:

o Cancer cells (e.g., MOLP-8) are seeded in 96-well plates and allowed to adhere overnight.
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o Cells are treated with a range of concentrations of the MCL-1 inhibitor for a specified
period (e.g., 6-24 hours).

o The Caspase-Glo 3/7 reagent is added to each well.
o The plate is incubated at room temperature to allow for signal generation.
o Luminescence is measured with a luminometer.

o EC50 or AC50 values are determined from the resulting dose-response curves.
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Caption: A typical workflow for a cell-based apoptosis (Caspase-Glo) assay.

In Vivo Xenograft Studies

* Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
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 Principle: Human cancer cells are implanted into immunodeficient mice, where they form
tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over
time.

e Protocol Summary:

o Immunodeficient mice (e.g., NOD-SCID) are subcutaneously injected with a suspension of
human cancer cells (e.g., MOLP-8).

o Tumors are allowed to grow to a specified size (e.g., 100-200 mm3).
o Mice are randomized into vehicle control and treatment groups.

o The inhibitor is administered via a clinically relevant route (e.g., intravenous for INJ-4355,
oral for AMG-176) at various doses and schedules.

o Tumor volume and body weight are measured regularly.

o Efficacy is assessed by metrics such as tumor growth inhibition (TGI) or tumor regression.

Summary and Comparative Logic

JNJ-4355 distinguishes itself with exceptionally high biochemical potency (pM range), which is
an order of magnitude greater than other clinical-stage inhibitors like AMG-176 and AZD5991.
[6][11][12] This high potency translates to strong cellular activity and impressive in vivo efficacy,
where a single dose can lead to complete tumor regression in preclinical models.[1][10]
Furthermore, JNJ-4355 was optimized for improved physicochemical properties, such as high
solubility, which is advantageous for its intravenous formulation.[4][10]

However, a significant challenge for MCL-1 inhibitors as a class is on-target toxicity, particularly
cardiotoxicity, due to the role of MCL-1 in the survival of cardiomyocytes.[2][10] JINJ-4355
exhibits a narrow therapeutic index in rat safety studies due to on-target apoptosis in the heart.
[10] This safety concern has been a hurdle for the clinical progression of several MCL-1
inhibitors.[2] The development strategy for INJ-4355, featuring a short pharmacokinetic profile,
aims to control exposure and manage this therapeutic window.[10] In contrast, AMG-176 offers
the convenience of an oral formulation.[14] AZD5991, while potent, showed limited single-agent
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clinical activity in a Phase 1 study, though it demonstrated a manageable safety profile with

common adverse events being gastrointestinal in nature.[5]
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Caption: Key comparative attributes and logical relationships for MCL-1 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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